molecular formula C6H11N3O3 B14564646 2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol CAS No. 61532-73-8

2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol

Cat. No.: B14564646
CAS No.: 61532-73-8
M. Wt: 173.17 g/mol
InChI Key: KCAVISIDSPWHEB-UHFFFAOYSA-N
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Description

2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol is a chemical compound with the molecular formula C6H11N3O3 It features an imidazolidine ring, a nitromethylidene group, and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol can be achieved through several methods. One common approach involves the reaction of imidazolidine derivatives with nitromethane under specific conditions. The reaction typically requires a base catalyst and is carried out at elevated temperatures to facilitate the formation of the nitromethylidene group .

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. Catalytic processes, such as those using metal catalysts or organocatalysts, can be employed to enhance the yield and purity of the final product . These methods are designed to be environmentally friendly and cost-effective.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The nitromethylidene group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or disruption of cellular processes, contributing to the compound’s biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Nitromethylidene)imidazolidin-1-yl]ethan-1-ol is unique due to the presence of both a nitromethylidene group and an imidazolidine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

CAS No.

61532-73-8

Molecular Formula

C6H11N3O3

Molecular Weight

173.17 g/mol

IUPAC Name

2-[2-(nitromethylidene)imidazolidin-1-yl]ethanol

InChI

InChI=1S/C6H11N3O3/c10-4-3-8-2-1-7-6(8)5-9(11)12/h5,7,10H,1-4H2

InChI Key

KCAVISIDSPWHEB-UHFFFAOYSA-N

Canonical SMILES

C1CN(C(=C[N+](=O)[O-])N1)CCO

Origin of Product

United States

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